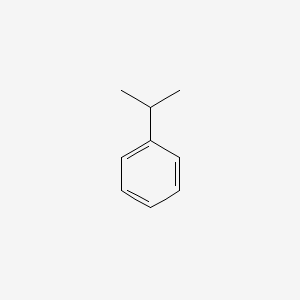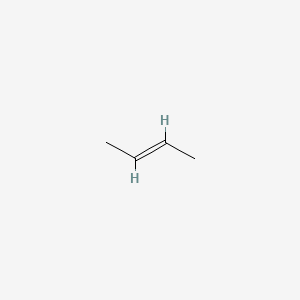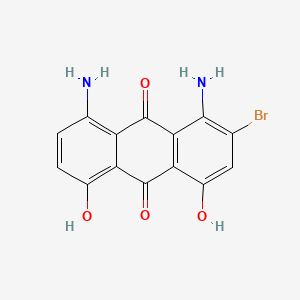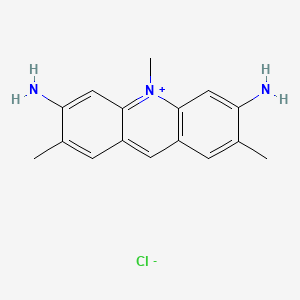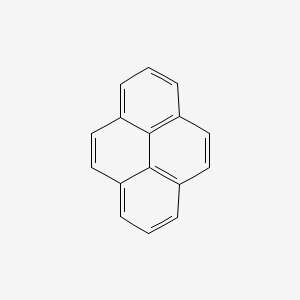
Pyrene
Descripción general
Descripción
Pyrene is a polycyclic aromatic hydrocarbon consisting of four fused benzene rings, resulting in a flat aromatic system. The chemical formula for this compound is C₁₆H₁₀. This yellow-green solid is the smallest peri-fused polycyclic aromatic hydrocarbon, meaning the rings are fused through more than one face. This compound forms during the incomplete combustion of organic compounds and was first isolated from coal tar .
Synthetic Routes and Reaction Conditions:
Indirect Methods: this compound can be synthesized through various indirect methods, including reduced pyrenes, transannular ring closures, and cyclizations of biphenyl intermediates.
Industrial Production Methods:
Coal Tar Distillation: this compound is primarily obtained from coal tar, where it occurs up to 2% by weight.
Types of Reactions:
Reduction: Reduction with sodium yields the radical anion of this compound.
Substitution: this compound is susceptible to halogenation, Diels-Alder additions, and nitration.
Common Reagents and Conditions:
Oxidation: Chromate reagents are commonly used for oxidation reactions.
Reduction: Sodium is used for reduction reactions.
Substitution: Bromine in carbon tetrachloride is used for bromination reactions.
Major Products:
Oxidation: Perinaphthenone and naphthalene-1,4,5,8-tetracarboxylic acid.
Reduction: Radical anion of this compound.
Substitution: Bromothis compound derivatives.
Mecanismo De Acción
- These intermediates can bind covalently to DNA, forming stable adducts. One notable product is (+)benzo[a]this compound-7,8-dihydrodiol-9,10-epoxide, a potent carcinogen .
- Additionally, this compound activates AhR, which triggers downstream effects. AhR can participate in regulating lipogenesis and lipolysis .
- AhR activation affects lipid metabolism, inflammation, and oxidative stress. It modulates adipogenesis-related factors (e.g., C/EBPα, PPARγ) and inflammatory factors (e.g., NF-κB, TNF-α) .
Mode of Action
Biochemical Pathways
Result of Action
Análisis Bioquímico
Biochemical Properties
Pyrene interacts with various biomolecules in its degradation process. For instance, the filamentous soil fungus Trichoderma sp. F03 has been identified to degrade this compound . During the degradation process, metabolites such as benzoic acid, 3-hydroxybenzoic acid, and acetic acid are produced .
Cellular Effects
The effects of this compound on cells are primarily observed in its interaction with various microorganisms. For instance, Trichoderma sp. F03, a filamentous soil fungus, can degrade this compound, thereby reducing its toxicity .
Molecular Mechanism
The molecular mechanism of this compound degradation involves the action of specific enzymes produced by microorganisms. In the case of Trichoderma sp. F03, the fungus degrades this compound into less toxic compounds, including benzoic acid, 3-hydroxybenzoic acid, and acetic acid .
Temporal Effects in Laboratory Settings
In laboratory settings, Trichoderma sp. F03 has been observed to degrade up to 78% of this compound under specific culture conditions . This suggests that the effects of this compound can change over time, depending on the environmental conditions and the presence of degrading organisms.
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not mentioned in the available literature, it is known that this compound is a significant environmental contaminant due to its impact on human organs, including the kidney and liver .
Metabolic Pathways
This compound is involved in complex metabolic pathways during its degradation. The filamentous soil fungus Trichoderma sp. F03, for instance, transforms this compound into several metabolites, indicating that this compound undergoes multiple stages of metabolic processing .
Aplicaciones Científicas De Investigación
Pyrene and its derivatives have a wide range of applications due to their unique properties:
Materials Science: It is employed in the fabrication of photovoltaic cells and organic light-emitting diodes (OLEDs).
Biology and Medicine:
Comparación Con Compuestos Similares
Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with similar properties but higher carcinogenic potential.
Fluoranthene: An isomer of this compound with a five-membered ring, less resonance-stabilized than this compound.
Perothis compound and Terothis compound: Larger polycyclic aromatic hydrocarbons with extended conjugation and unique photophysical properties.
Uniqueness of this compound:
- This compound is unique due to its smaller size and higher resonance stabilization compared to other polycyclic aromatic hydrocarbons. Its fluorescent properties make it valuable in various scientific applications .
Propiedades
Número CAS |
1228182-40-8 |
|---|---|
Fórmula molecular |
C16H10 |
Peso molecular |
218.133 g/mol |
Nombre IUPAC |
pyrene |
InChI |
InChI=1S/C16H10/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1-10H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1 |
Clave InChI |
BBEAQIROQSPTKN-BZDICNBSSA-N |
Impurezas |
... The usual contaminant which gives it a yellow color is tetracene. |
SMILES |
C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2 |
SMILES isomérico |
[13CH]1=[13CH][13C]2=[13C]3[13C](=[13CH]1)[13CH]=[13CH][13C]4=[13CH][13CH]=[13CH][13C](=[13C]43)[13CH]=[13CH]2 |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2 |
Punto de ebullición |
759 °F at 760 mmHg (EPA, 1998) 394 °C 404.00 °C. @ 760.00 mm Hg 404 °C 759 °F |
Color/Form |
Monoclinic prismatic tablets from alcohol or by sublimation; pure pyrene is colorless Pale yellow plates (from toluene, sublimes) Colorless solid (tetracene impurities give yellow color) |
Densidad |
1.27 at 73.4 °F (EPA, 1998) - Denser than water; will sink 1.271 g/cu cm at 23 °C 1.27 g/cm³ 1.27 at 73.4 °F |
Punto de inflamación |
>200.0 °C (>392.0 °F) |
melting_point |
313 °F (EPA, 1998) 150.62 °C 151.2 °C 151 °C 313 °F |
Descripción física |
Pyrene is a colorless solid, solid and solutions have a slight blue fluorescence. Used in biochemical research. (EPA, 1998) Dry Powder Colorless solid, but may be yellow from impurities; [Hawley] Solid and solutions have slight blue fluorescence; [Merck Index] Yellow crystalline solid; [MSDSonline] Solid PALE YELLOW OR COLOURLESS SOLID IN VARIOUS FORMS. Colorless solid, solid and solutions have a slight blue fluorescence. |
Números CAS relacionados |
41496-25-7 17441-16-6 |
Solubilidad |
less than 1 mg/mL at 72 °F (NTP, 1992) In water, 0.135 mg/L at 25 °C In water, median of 19 measured values from literature: 0.135 mg/L at 24-25 °C (average: 0.128 mg/L) Soluble in ethanol, ethyl ether, benzene, toluene; slightly soluble in carbon tetrachloride Soluble in carbon disulfide, ligroin Partially soluble in organic solvents 0.000135 mg/mL at 25 °C Solubility in water, mg/l at 25 °C: 0.135 |
Presión de vapor |
2.6 mmHg at 392.7 °F ; 6.90 mmHg at 429.4 °F (NTP, 1992) 0.0000045 [mmHg] 4.5X10-6 mm Hg at 25 °C Vapor pressure, Pa at ? °C: 0.08 depends upon the specific compound |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



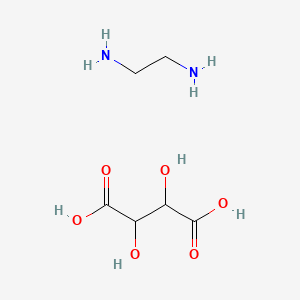
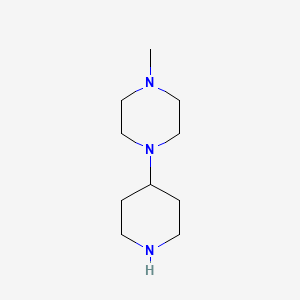
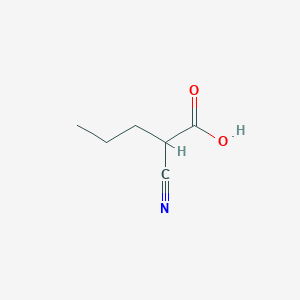
![O-[3-(trifluoromethyl)phenyl]hydroxylamine](/img/structure/B3432293.png)
![Methyl 7-chloro-5-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3432295.png)
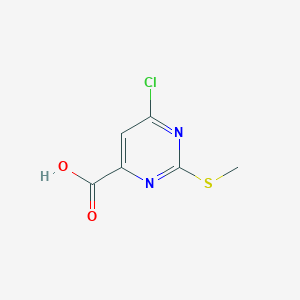
![Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B3432301.png)
